3-(1-Methylpiperidin-2-yl)propanal
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Overview
Description
3-(1-Methylpiperidin-2-yl)propanal is an organic compound with the molecular formula C9H17NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylpiperidin-2-yl)propanal typically involves the reaction of 1-methylpiperidine with an appropriate aldehyde or ketone under controlled conditions. One common method involves the use of a Grignard reagent, where 1-methylpiperidine is reacted with a propanal derivative in the presence of a catalyst to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylpiperidin-2-yl)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(1-Methylpiperidin-2-yl)propanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1-Methylpiperidin-2-yl)propanal involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. This can result in various biological effects, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
2-Piperidinepropanal: Another piperidine derivative with similar structural features.
1-Methylpiperidine: The parent compound from which 3-(1-Methylpiperidin-2-yl)propanal is derived.
Piperidine: The basic heterocyclic structure common to all these compounds.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3-(1-methylpiperidin-2-yl)propanal |
InChI |
InChI=1S/C9H17NO/c1-10-7-3-2-5-9(10)6-4-8-11/h8-9H,2-7H2,1H3 |
InChI Key |
MMHWSHDRTBJSPW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1CCC=O |
Origin of Product |
United States |
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